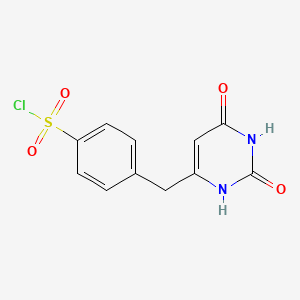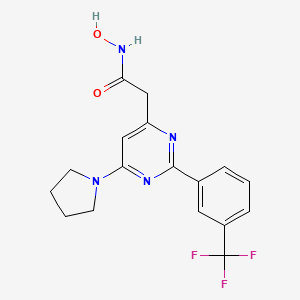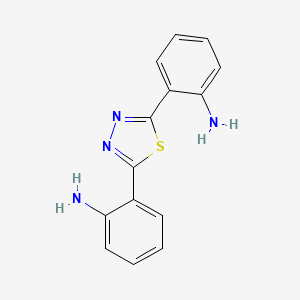![molecular formula C10H20OS B12919651 Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]- CAS No. 62162-07-6](/img/structure/B12919651.png)
Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]- is an organic compound with the molecular formula C10H20OS This compound is characterized by the presence of an ethoxy group and a thioether group attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]- typically involves the reaction of 1-bromo-4-[(2-methyl-1-propenyl)thio]butane with sodium ethoxide. The reaction is carried out in anhydrous ethanol under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]- involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Butane, 1-ethoxy-: Similar structure but lacks the thioether group.
Butane, 1-[(2-methyl-1-propenyl)oxy]-: Similar structure but with an ether group instead of a thioether group.
Uniqueness
Butane, 1-ethoxy-4-[(2-methyl-1-propenyl)thio]- is unique due to the presence of both an ethoxy group and a thioether group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
62162-07-6 |
|---|---|
Fórmula molecular |
C10H20OS |
Peso molecular |
188.33 g/mol |
Nombre IUPAC |
1-ethoxy-4-(2-methylprop-1-enylsulfanyl)butane |
InChI |
InChI=1S/C10H20OS/c1-4-11-7-5-6-8-12-9-10(2)3/h9H,4-8H2,1-3H3 |
Clave InChI |
FJGBEQMSWFNUOS-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCCSC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)


![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)


![6-Amino-4-[(3,4-dimethylphenyl)amino]pyrimidin-2(1h)-one](/img/structure/B12919659.png)

